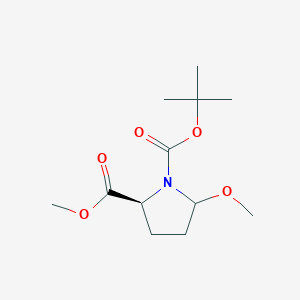

(2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate

CAS No.:

Cat. No.: VC13795880

Molecular Formula: C12H21NO5

Molecular Weight: 259.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21NO5 |

|---|---|

| Molecular Weight | 259.30 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S)-5-methoxypyrrolidine-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-8(10(14)17-5)6-7-9(13)16-4/h8-9H,6-7H2,1-5H3/t8-,9?/m0/s1 |

| Standard InChI Key | LHYPVPVUVYIWBX-IENPIDJESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H](CCC1OC)C(=O)OC |

| SMILES | CC(C)(C)OC(=O)N1C(CCC1OC)C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)N1C(CCC1OC)C(=O)OC |

Introduction

Chemical and Structural Properties

Molecular Configuration

The compound’s stereochemistry is defined by the (2S) configuration at the pyrrolidine ring’s second carbon, which influences its interactions in asymmetric synthesis . Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 259.30 g/mol | |

| SMILES | CC(C)(C)OC(=O)N1[C@@H](C(OC)=O)CCC1OC | |

| Boiling Point | 335.2°C (predicted) | |

| Density | 1.216 g/cm³ | |

| LogP | 1.53 |

The methoxy group at the fifth position enhances solubility and modulates electronic effects, while the Boc and methyl ester groups provide orthogonal protection for sequential synthetic modifications .

Synthesis and Production

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with commercially available pyrrolidine precursors. A common approach includes:

-

Boc Protection: Introduction of the tert-butyloxycarbonyl group at the pyrrolidine’s nitrogen atom under basic conditions .

-

Esterification: Methyl ester formation at the second position using methyl chloroformate or methanol under acidic catalysis .

-

Methoxy Substitution: Functionalization at the fifth position via nucleophilic substitution or oxidation-reduction sequences .

Critical parameters include temperature control (0–20°C), solvent selection (e.g., dichloromethane or tetrahydrofuran), and stoichiometric precision to achieve yields >80% . Industrial-scale production employs continuous flow reactors to optimize efficiency and purity .

Reactivity and Applications

Functional Group Reactivity

-

Boc Group: Removable under acidic conditions (e.g., trifluoroacetic acid) for subsequent amine functionalization .

-

Methyl Ester: Hydrolyzable to carboxylic acids under basic conditions, enabling further derivatization .

-

Methoxy Group: Participates in hydrogen bonding and influences conformational stability .

Pharmaceutical Relevance

The compound is a precursor in synthesizing protease inhibitors and neuromodulators. For example, it is utilized in the production of TG2 transglutaminase inhibitors, which show promise in treating celiac disease and fibrosis . Its chiral center is critical for enantioselective binding to biological targets .

Storage recommendations include maintaining the compound at 2–8°C in anhydrous conditions to prevent decomposition .

Comparative Analysis with Analogues

Structural Analogues and Their Properties

The 5-methoxy substitution in the target compound confers superior enzymatic selectivity compared to C4-methoxy or hydroxylated analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume